5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione
Overview
Description
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione is a specialized chemical compound known for its unique molecular structure and versatile applications in scientific research and development. This compound, with the molecular formula C15H7F3O4 and a molecular weight of 308.21 g/mol, is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an isobenzofuran-1,3-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-(trifluoromethyl)phenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, which facilitates the formation of the isobenzofuran-1,3-dione ring. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Scientific Research Applications
5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)isobenzofuran-1,3-dione
- 4-(Trifluoromethyl)phenoxyacetic acid
- 4-(Trifluoromethyl)phenoxybenzene
Uniqueness
Compared to similar compounds, 5-(4-(Trifluoromethyl)phenoxy)isobenzofuran-1,3-dione stands out due to its unique combination of a trifluoromethyl group and an isobenzofuran-1,3-dione core. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenoxy]-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O4/c16-15(17,18)8-1-3-9(4-2-8)21-10-5-6-11-12(7-10)14(20)22-13(11)19/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBQVIRYTWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC3=C(C=C2)C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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